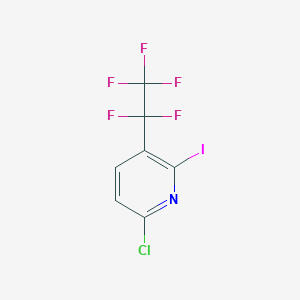

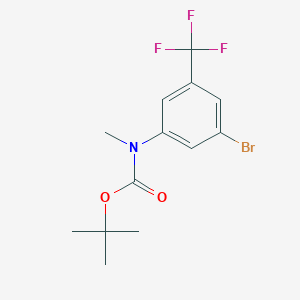

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is characterized by the presence of chlorine, iodine, and pentafluoroethyl groups attached to a pyridine ring. The exact structural details are not provided in the retrieved sources.Chemical Reactions Analysis

While the specific chemical reactions involving 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine are not detailed in the retrieved sources, trifluoromethylpyridines, a related group of compounds, have been used extensively in the agrochemical and pharmaceutical industries . They are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine is a liquid at room temperature . It has a molecular weight of 357.44 g/mol. Further physical and chemical properties are not specified in the retrieved sources.Applications De Recherche Scientifique

Chemical and Structural Characterization

6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine serves as a foundational compound in various scientific research domains, primarily focusing on chemical and structural characterization. It is closely related to other chloro-, bromo-, and iodo-(trifluoromethyl)pyridines, which have been extensively studied for their reactivity and potential applications in developing novel chemical entities. One study characterized 2-Chloro-6-(trifluoromethyl)pyridine through spectroscopic methods such as FT-IR, NMR, and DFT calculations to understand its structural parameters, vibrational frequencies, and electronic properties, potentially reflecting the analytical methodologies applicable to similar compounds like 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine (Evecen et al., 2017).

Synthetic Applications and Functionalization

The compound also plays a critical role in synthetic chemistry, where its functionalization can lead to diverse organic syntheses. For instance, efforts to develop regioexhaustive functionalization strategies for chloro-, bromo-, and iodo-(trifluoromethyl)pyridines demonstrate the compound's versatility in creating novel carboxylic acids and intermediates for further chemical transformations. Such approaches underscore the synthetic utility of halogenated pyridines in constructing complex molecules with potential applications in material science, pharmaceuticals, and agrochemicals (Cottet et al., 2004).

Photocatalytic Activities

Additionally, the compound's derivatives have been explored for their photocatalytic activities, particularly in the context of sustainable chemical processes. Complexes involving similar pyridine structures have been synthesized and evaluated for their ability to catalyze water reduction, highlighting the potential of 6-Chloro-2-iodo-3-(pentafluoroethyl)pyridine derivatives in renewable energy and environmental remediation applications. Such research paves the way for the development of efficient and environmentally friendly catalytic systems based on pyridine derivatives (Bachmann et al., 2013).

Propriétés

IUPAC Name |

6-chloro-2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF5IN/c8-4-2-1-3(5(14)15-4)6(9,10)7(11,12)13/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHNBQBOIXDNBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(C(F)(F)F)(F)F)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-iodo-3-pentafluoroethylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)

![4-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, 90%](/img/structure/B6351312.png)

![N-[Vinyl-2-(2,2-difluoro-1,3-benzodioxol-5-yl)]phthalimide; 95%](/img/structure/B6351332.png)

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)

![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)